BenchChemオンラインストアへようこそ!

1-Cycloheptyl-3-(2-ethoxyphenyl)urea

soluble epoxide hydrolase enzyme inhibition urea inhibitor SAR

This 1,3-disubstituted urea is a competitive human sEH inhibitor featuring a unique 7-membered cycloheptyl ring, offering distinct conformational and entropic binding properties compared to standard cyclohexyl or adamantyl inhibitors. The 2-ethoxyphenyl group modulates hydrogen bonding and lipophilicity (predicted logP ~3.5). Its improved aqueous solubility over AUDA makes it a superior starting point for developing orally bioavailable candidates. Ideal for focused screening decks exploring lipophilic group SAR and species-specific crystallography. High-yield synthesis (78-94%) supports cost-efficient gram-scale procurement for PK/efficacy studies.

Molecular Formula C16H24N2O2
Molecular Weight 276.37 g/mol
Cat. No. B5261518
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cycloheptyl-3-(2-ethoxyphenyl)urea
Molecular FormulaC16H24N2O2
Molecular Weight276.37 g/mol
Structural Identifiers
SMILESCCOC1=CC=CC=C1NC(=O)NC2CCCCCC2
InChIInChI=1S/C16H24N2O2/c1-2-20-15-12-8-7-11-14(15)18-16(19)17-13-9-5-3-4-6-10-13/h7-8,11-13H,2-6,9-10H2,1H3,(H2,17,18,19)
InChIKeyHVQOPHICZFCJGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Cycloheptyl-3-(2-ethoxyphenyl)urea – A Structurally Distinct sEH Inhibitor for SAR and Procurement Evaluation


1-Cycloheptyl-3-(2-ethoxyphenyl)urea (CAS 893402-12-5) is a 1,3-disubstituted urea that functions as a competitive inhibitor of human soluble epoxide hydrolase (sEH), a clinically pursued target for hypertension, inflammation, and pain. The compound incorporates a seven-membered cycloheptyl ring on one urea nitrogen and a 2-ethoxyphenyl moiety on the other, yielding a molecular weight of 276.37 g/mol and a predicted logP of approximately 3.5, which distinguishes it from both the adamantane-based and cyclohexyl-based urea inhibitors that dominate the sEH field [1].

Why 1-Cycloheptyl-3-(2-ethoxyphenyl)urea Cannot Be Replaced by Generic Adamantyl or Cyclohexyl Urea sEH Inhibitors


The core pharmacophore of urea-based sEH inhibitors—the N,N′-disubstituted urea moiety—is conserved across numerous compounds, yet the identity of the lipophilic substituents profoundly modulates enzyme–inhibitor complementarity, pharmacokinetic behavior, and off-target profile. The seven-membered cycloheptyl ring of the title compound occupies a conformational space distinct from the rigid, spherical adamantyl group (e.g., AUDA, t-AUCB) and the smaller, more flexible cyclohexyl ring (e.g., CDU, CEU), resulting in different entropic contributions to binding and altered susceptibility to metabolic clearance. The 2-ethoxyphenyl substituent further introduces specific hydrogen-bond acceptor and donor capabilities and influences aqueous solubility. Consequently, simple substitution by any other in-class urea—even those with superficially similar ring sizes or substituents—will alter potency, selectivity, and pharmacokinetics in ways that cannot be predicted without explicit comparative data [1][2].

Quantitative Product-Specific Differentiation Evidence for 1-Cycloheptyl-3-(2-ethoxyphenyl)urea


sEH Inhibitory Potency: 1-Cycloheptyl-3-(2-ethoxyphenyl)urea vs. Clinical-Stage Adamantyl Urea Inhibitors

The target compound inhibits recombinant human sEH with an IC50 of 0.24 μM (240 nM), as determined using a PHOME-based fluorescence assay. This potency is 3.5-fold weaker than AUDA (IC50 = 69 nM) and 185-fold weaker than the orally bioavailable clinical candidate t-AUCB (IC50 = 1.3 nM), both measured under comparable recombinant human sEH conditions [1][2]. The differential potency stems from the absence of the adamantyl group, which forms a tighter hydrophobic interaction with the sEH active-site tunnel, and the presence of the 2-ethoxy substituent, which influences the orientation of the phenyl ring within the binding pocket.

soluble epoxide hydrolase enzyme inhibition urea inhibitor SAR

Lipophilicity Balance: Computed logP and Predicted Solubility vs. AUDA

The computed logP of 1-cycloheptyl-3-(2-ethoxyphenyl)urea is approximately 3.5, which is 1.4 log units lower than that of AUDA (logP ≈ 4.9). Predicted aqueous solubility for the title compound is correspondingly higher (~ 25 mg/L) compared to AUDA (~ 3 mg/L), as estimated by ALGOPS 2.1 [1]. The reduced lipophilicity arises from the replacement of the lipophilic adamantane cage with the moderately polar cycloheptyl–ethoxyphenyl system, offering a differentiated physicochemical profile for assay compatibility and formulation development.

lipophilicity physicochemical properties drug-likeness

Synthetic Efficiency: Isolated Yields for Cycloheptyl-Containing Ureas vs. Adamantyl Analogs

In the Burmistrov et al. (2019) synthesis of 1,3-disubstituted ureas containing cycloheptyl fragments, the target compound and its analogs were prepared via reaction of cycloheptyl isocyanate with substituted anilines in 78–94% isolated yields. This yield range is broadly comparable to, and in some cases exceeds, the yields reported for analogous adamantyl-urea syntheses (typically 65–85% for bulky adamantyl isocyanates due to steric hindrance) [1][2]. The higher reactivity of the less sterically encumbered cycloheptyl isocyanate may contribute to improved cost efficiency in multi-gram synthesis campaigns.

synthetic chemistry urea coupling yield optimization

Ring Conformational Flexibility: Cycloheptyl vs. Adamantyl Rigidity as a Determinant of Induced-Fit Binding

The cycloheptyl ring in the target compound exists in a dynamic equilibrium of twist-chair and boat conformations, in contrast to the rigid, diamond-like adamantyl cage that lacks conformational freedom. This structural flexibility may allow the cycloheptyl group to adapt to subtle differences in the sEH active-site geometry across species orthologues (human vs. rodent), potentially offering pan-species inhibitory activity with less variation than adamantyl-based inhibitors, which show 6-fold selectivity differences between human and mouse sEH (t-AUCB: human IC50 = 1.3 nM, mouse IC50 = 8 nM) [1][2]. Although direct species-selectivity data for the target compound are lacking, the conformational adaptability of cycloheptyl urea inhibitors is a recognized feature in the sEH inhibitor literature.

conformational analysis enzyme fit molecular recognition

Optimal Procurement and Research Application Scenarios for 1-Cycloheptyl-3-(2-ethoxyphenyl)urea


sEH Inhibitor Screening Libraries Requiring Non-Adamantane Chemical Diversity

The compound provides a cycloheptyl-based scaffold that complements adamantyl- and cyclohexyl-urea chemical space. Inclusion in focused sEH inhibitor screening decks enables exploration of lipophilic group SAR, particularly for projects seeking to reduce logP-driven assay interference [1][2].

Hit-to-Lead Optimization of Solubility-Limited sEH Inhibitor Series

With a predicted logP ~3.5 and improved aqueous solubility over AUDA, the title compound serves as a starting point for medicinal chemistry programs targeting orally bioavailable sEH inhibitors that maintain enzyme potency while avoiding the solubility and metabolic liabilities historically associated with adamantyl ureas [1].

Control Compound for Species-Selectivity Profiling Across sEH Orthologues

The conformational flexibility of the cycloheptyl ring enables exploration of binding-mode differences between human, rodent, and canine sEH enzymes in crystallography or enzymatic assays, providing a tool to benchmark species-specific inhibitors [2].

Cost-Effective Gram-Scale Synthesis for In Vivo Pharmacokinetic Studies

The high isolated yields (78–94%) reported for cycloheptyl-urea syntheses translate into favorable procurement economics for research groups planning rodent pharmacokinetic or efficacy studies that require gram-scale compound supplies [1].

Quote Request

Request a Quote for 1-Cycloheptyl-3-(2-ethoxyphenyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.